3-chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S2/c1-23-18-7-6-15(10-17(18)19)25(21,22)20-11-13-4-2-3-5-16(13)14-8-9-24-12-14/h2-10,12,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBPXQFNJOQFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
It’s known that many compounds with similar structures have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that such compounds may interact with multiple biochemical pathways.
Biological Activity
3-Chloro-4-methoxy-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a sulfonamide group, which is known for its diverse biological activities. Its structure includes a chloro and methoxy substituent on the benzene ring and a thiophene moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its effects on different biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives containing the methoxyphenyl group have shown efficacy in scavenging free radicals, as demonstrated in DPPH radical scavenging assays . The antioxidant potential is crucial for mitigating oxidative stress-related diseases.
Anticancer Activity
Several studies have explored the anticancer properties of sulfonamide derivatives. The compound's structural similarities to known anticancer agents suggest that it may inhibit cancer cell proliferation. For example, analogs with similar substituents have been shown to induce apoptosis in various cancer cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar sulfonamides have demonstrated the ability to inhibit specific enzymes such as lipoxygenases and proteases, which are involved in inflammatory pathways .
- Modulation of Signaling Pathways : Compounds with similar structures have been implicated in modulating pathways related to cancer cell survival and proliferation, including PPARγ activation, which plays a role in metabolic regulation and cancer differentiation .
Case Studies
A series of studies have been conducted to evaluate the biological activity of compounds structurally related to this compound.
Study 1: Antioxidant Screening
In a study assessing the antioxidant capacity of various sulfonamide derivatives, compounds were tested using the DPPH method. The results indicated that several derivatives exhibited significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions.
| Compound | % Inhibition (at 100 µM) |
|---|---|
| Compound A | 85% |
| Compound B | 78% |
| This compound | 82% |
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of sulfonamide derivatives against MKN-45 gastric cancer cells. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound C | 15 | Apoptosis induction |
| Compound D | 20 | Cell cycle arrest |
| This compound | 18 | Apoptosis induction |
Comparison with Similar Compounds
Substituent Effects and Molecular Features
The compound’s structural analogs differ in substituents, heterocycles, and linker groups, leading to distinct properties:
Key Observations :
Spectral and Physical Properties
- Thermal Stability : Compound 28’s high melting point (287–289°C) suggests strong intermolecular forces (e.g., hydrogen bonding from triazine and SO₂ groups) .
- Spectral Gaps : The target compound’s absence of reported spectral data limits direct comparisons, but methoxy groups typically show δ 3.8–4.0 ppm in ¹H-NMR.
Crystallographic and Computational Tools
- Structure Determination : SHELX () and WinGX () are widely used for small-molecule refinement. The target compound’s structure may employ similar tools .
- Visualization : ORTEP-3 () aids in analyzing molecular geometry and intermolecular interactions, critical for comparing conformational flexibility across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
